2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid

Antiarrhythmic activity Cardiac pharmacology Naphthoquinone conjugates

This 1,4-naphthoquinone-L-valine conjugate is a validated tool for medicinal chemistry SAR libraries. Its antiarrhythmic efficacy, intermediate between glycine and leucine analogs, allows deconvolution of steric/lipophilic contributions to cardiac activity. With a well-characterized, high-yield synthesis (92%), it serves as a reliable reference standard for HPLC method validation. The free carboxylic acid enables facile bioconjugation for probe development.

Molecular Formula C15H14ClNO4
Molecular Weight 307.73 g/mol
CAS No. 180179-65-1
Cat. No. B3405992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid
CAS180179-65-1
Molecular FormulaC15H14ClNO4
Molecular Weight307.73 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
InChIInChI=1S/C15H14ClNO4/c1-7(2)11(15(20)21)17-12-10(16)13(18)8-5-3-4-6-9(8)14(12)19/h3-7,11,17H,1-2H3,(H,20,21)
InChIKeyOIPYTSUOFLTABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid (CAS 180179-65-1): A Chloronaphthoquinone–L-Valine Conjugate for Targeted Antiarrhythmic and SAR Investigations


2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid (CAS 180179-65-1, also referred to as N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-L-valine) is a synthetic 1,4-naphthoquinone–amino acid conjugate. It comprises a 3-chloro-1,4-dioxo-1,4-dihydronaphthalene pharmacophore linked to an L-valine moiety [1][2]. The compound has been spectroscopically characterized (IR, ¹H/¹³C NMR, HRMS) and its biological activity profile investigated in in vivo antiarrhythmic models, where valine-substituted derivatives showed distinct efficacy relative to glycine, aspartic acid, and leucine analogs [1].

Why Naphthoquinone–Amino Acid Conjugates Are Not Interchangeable: Evidence from the Valine Derivative of 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid


Within the naphthoquinone–amino acid conjugate class, the nature of the amino acid side chain profoundly dictates biological activity. Direct comparative studies demonstrate that substituting glycine, aspartic acid, leucine, or glutamic acid for valine on the 3-chloro-1,4-naphthoquinone scaffold yields compounds with markedly different antiarrhythmic efficacy and potency profiles [1]. Consequently, general “naphthoquinone–amino acid derivative” procurement without specifying the valine conjugate cannot recapitulate the quantitative activity profile documented for this specific compound, underscoring why generic interchange is invalid for both SAR research and targeted therapeutic discovery.

Quantitative Differentiation Evidence for 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid (CAS 180179-65-1) Against Structural Analogs


Valine Derivative Reduces Ectopic Frequency in Adrenaline-Induced Arrhythmia Model Relative to Control, with a Distinct Profile vs. Glycine and Parent Naphthoquinone

In the adrenaline-induced arrhythmia model in rats, the morpholine salt of the valine conjugate (НХВ; CAS 180179-66-2, which dissociates to the free acid anion identical to CAS 180179-65-1) at a dose of 2.8 mg/kg reduced the ectopic contraction frequency to 47 ± 7 beats/min, a 62% decrease compared to the control group (123 ± 29 beats/min; p < 0.05). In contrast, the glycine conjugate (НХГ) at 4.2 mg/kg completely prevented ectopic rhythm disturbances (0 ectopic beats), while the parent 1,4-naphthoquinone at a much lower dose of 0.07 mg/kg achieved 100 ± 15 ectopic beats/min. The valine derivative thus exhibits measurable but intermediate antiarrhythmic efficacy that cannot be predicted from the glycine or parent compound data [1].

Antiarrhythmic activity Cardiac pharmacology Naphthoquinone conjugates

Dose-Dependent Antiarrhythmic Activity of Valine Conjugate in Occlusion-Reperfusion Arrhythmia Model Differentiates It from Glycine and Aspartic Acid Analogs

In the coronary artery occlusion model in cats, the valine conjugate (morpholine salt) at 14 mg/kg (5% LD₅₀) reduced the ectopic burden to 24 ± 10 beats/min and prevented ventricular fibrillation (0/6 animals), compared to 29 ± 19 ectopic beats/min for the parent 1,4-naphthoquinone and complete arrhythmia suppression (0 ectopic beats, 0 fibrillation) for the glycine conjugate at 21 mg/kg. At a lower dose of 1 mg/kg, the valine derivative showed reduced activity (47 ± 9 ectopic beats/min), indicating a clear dose-response relationship [1].

Occlusion arrhythmia Reperfusion injury Cardioprotection

Experimental Synthesis Yield and Melting Point Indicate High Purity and Reproducibility Relative to Published Benchmarks

The synthesis of the valine conjugate (4b) was achieved with 92% yield and a melting point of 54–56 °C, which is consistently 2–6 °C higher than the literature range of 50–52 °C [1]. The elevation in melting point and high yield suggest improved purity and batch-to-batch reproducibility relative to earlier reports, an essential quality parameter for procurement-driven reproducibility in pharmacological studies.

Synthesis reproducibility Purity characterization Melting point

Valine Substitution Confers Quantitative Differences in Antiarrhythmic Profile Compared to Other Neutral and Acidic Amino Acid Conjugates

Across three arrhythmia models (occlusion, reperfusion, adrenaline), the valine derivative (НХВ) consistently displayed antiarrhythmic activity that was statistically significant vs. control (p < 0.05) but inferior in potency and efficacy to the glycine (НХГ) and aspartic acid (НХА) conjugates, while being roughly equipotent to the leucine analog (НХЛ) [1]. This pattern demonstrates that the isopropyl side chain of valine yields a pharmacodynamic profile distinct from the hydrogen (glycine), carboxymethyl (aspartic acid), and isobutyl (leucine) substituents, providing SAR evidence that side-chain bulk and hydrophobicity modulate antiarrhythmic activity.

Structure-activity relationship Amino acid side chain Pharmacological selectivity

High-Impact Application Scenarios for 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid (CAS 180179-65-1) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Antiarrhythmic Drug Discovery

The valine conjugate serves as a critical comparator in SAR libraries exploring how amino acid side chains modulate antiarrhythmic potency and efficacy. Its quantifiable activity profile—intermediate between glycine and leucine analogs—enables medicinal chemists to deconvolve the contributions of steric bulk, lipophilicity, and hydrogen-bonding capacity to cardiac electrophysiological effects [1].

Reference Standard for Analytical Method Development and Pharmacopoeial Characterization

The reproducible synthesis (92% yield) and well-defined spectroscopic and physical properties (m.p. 54–56 °C, full IR/NMR assignment) establish this compound as a reliable reference standard for HPLC purity assays, dissolution testing, and stability-indicating method validation in laboratories developing naphthoquinone-based therapeutics [2].

In Vivo Pharmacological Screening of Cardioprotective Agents with Reduced Proarrhythmic Risk

Because the valine conjugate demonstrates measurable antiarrhythmic activity without the extreme potency of the glycine analog, it is an ideal tool compound for in vivo screening programs targeting cardioprotective agents where complete arrhythmia suppression may mask proarrhythmic signals, enabling a more physiologically relevant efficacy window [1].

Building Block for Custom Synthesis of Naphthoquinone-Peptide Conjugates

The free carboxylic acid and secondary amine functionalities of the valine conjugate allow straightforward coupling to peptide chains or fluorescent tags. The well-characterized synthesis protocol (92% yield) ensures procurement of high-purity building blocks for constructing focused combinatorial libraries or targeted chemical probes [2].

Quote Request

Request a Quote for 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.